Product packaging for Oxolan-2-yl(phenyl)methanamine(Cat. No.:CAS No. 870849-11-9)

Oxolan-2-yl(phenyl)methanamine

Cat. No.: B3161554
CAS No.: 870849-11-9
M. Wt: 177.24 g/mol
InChI Key: UUDKCSVNTDZTBA-UHFFFAOYSA-N
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Description

The pursuit of new chemical entities with unique properties and potential applications is a cornerstone of organic and medicinal chemistry. Oxolan-2-yl(phenyl)methanamine, with its distinct combination of a saturated oxolane (tetrahydrofuran) ring and a phenylmethanamine moiety, represents a compelling scaffold for scientific inquiry.

The oxolane, or tetrahydrofuran (B95107), ring is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activity. nih.gov Its presence can influence a molecule's polarity, solubility, and conformational rigidity, which are critical parameters in drug design. The ether oxygen atom within the oxolane ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. nih.gov The incorporation of an amine function, a key basic center in many pharmaceuticals, onto an oxolane scaffold creates a versatile building block for the synthesis of more complex molecules. acs.org These scaffolds are utilized in asymmetric catalysis and have been investigated for their potential in treating a range of conditions. researchgate.net For instance, novel oxolane derivatives have been shown to mitigate oxidative stress and exhibit antiangiogenic properties, suggesting their potential in therapies for diabetes and cancer, respectively. nih.govchemshuttle.com

The combination of an oxolane ring with an amine creates a chiral center, leading to stereoisomers that can exhibit distinct biological activities and pharmacological profiles. This stereochemical aspect is of paramount importance in modern drug discovery, where the specific three-dimensional arrangement of a molecule can dictate its efficacy and selectivity.

The study of (phenyl)methanamine derivatives has a rich history, originating from the investigation of benzylamine (B48309) (phenylmethanamine) itself. wikipedia.org Benzylamine, a simple yet versatile precursor, has been utilized in the synthesis of numerous pharmaceuticals and other industrially important chemicals. wikipedia.org Over the decades, research has expanded to explore a wide variety of substituted and more complex (phenyl)methanamine derivatives.

A significant area of development has been in the field of medicinal chemistry, where the phenylmethanamine scaffold has been a key component in the design of enzyme inhibitors and receptor modulators. For example, derivatives of (2-(benzyloxy)phenyl)methanamine (B111105) have been developed as potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a promising target for cancer therapy. google.comacs.org Furthermore, the (phenyl)methanamine core is present in compounds investigated as positive allosteric modulators for muscarinic acetylcholine (B1216132) receptors, which are targets for neurodegenerative diseases. nih.gov These examples highlight a clear trajectory in the research of (phenyl)methanamine derivatives, moving from simple structures to highly functionalized molecules with specific biological targets. The historical progression demonstrates a continuous effort to refine the pharmacological properties of this class of compounds by introducing diverse structural modifications.

The comprehensive investigation of this compound is driven by the synergistic potential of its constituent fragments: the biologically significant oxolane ring and the pharmacologically proven phenylmethanamine scaffold. The rationale for its study is built upon the following key points:

Structural Novelty and Access to New Chemical Space: The specific combination of the oxolane and phenylmethanamine moieties in this compound provides a unique three-dimensional structure that is not extensively explored. This offers an opportunity to investigate a new region of chemical space, potentially leading to the discovery of compounds with novel biological activities.

Potential as a Versatile Building Block: The primary amine group in this compound makes it an ideal synthon for further chemical modifications. chem960.com It can be readily derivatized to generate a library of related compounds for structure-activity relationship (SAR) studies, a fundamental practice in drug discovery. mdpi.com

Medicinal Chemistry Applications: Given the established roles of both oxolane and phenylmethanamine derivatives in medicinal chemistry, there is a strong rationale for exploring the pharmacological potential of their hybrid structure. nih.govgoogle.comnih.gov Research objectives in this area would include the synthesis and evaluation of this compound and its derivatives as potential inhibitors of enzymes like sirtuins or as ligands for G-protein coupled receptors. mdpi.com

Catalysis: Chiral amines are valuable ligands in asymmetric catalysis. The chiral nature of this compound makes it a candidate for use as a ligand in metal-catalyzed reactions or as an organocatalyst, with the objective of achieving high enantioselectivity in chemical transformations. researchgate.net

The overarching goal of research into this compound is to fully characterize its chemical properties, develop efficient synthetic routes, and explore its potential applications in both medicinal chemistry and catalysis. This foundational knowledge is essential for unlocking the full potential of this intriguing molecule.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B3161554 Oxolan-2-yl(phenyl)methanamine CAS No. 870849-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-2-yl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDKCSVNTDZTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870849-11-9
Record name oxolan-2-yl(phenyl)methanamine
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Chemical Transformations and Reactivity of Oxolan 2 Yl Phenyl Methanamine

Reactivity of the Amine Functional Group in Oxolan-2-yl(phenyl)methanamine

The primary amine (—NH₂) group is the most reactive site in the molecule under many conditions, primarily functioning as a nucleophile and a base.

Nucleophilic Reactions and Derivatization

The lone pair of electrons on the nitrogen atom imparts significant nucleophilic character to the amine group. This allows it to react with a variety of electrophilic reagents to form a diverse range of derivatives. Common reactions include acylation and alkylation.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides and anhydrides to form stable amide derivatives. For instance, the reaction of [(2R,5S)-5-phenyloxolan-2-yl]methanamine with acetyl chloride proceeds smoothly to yield the corresponding acetamide.

Alkylation: The amine can be alkylated by reacting with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. However, the steric bulk introduced by the adjacent oxolane and phenyl groups may influence the kinetics of these reactions, potentially slowing them compared to simpler linear amines. The benzyl (B1604629) group itself can be used as a protecting group for amines, which can later be removed via hydrogenolysis. wikipedia.org

The following table summarizes key nucleophilic derivatization reactions of the amine group.

Reaction TypeElectrophilic ReagentProduct ClassReaction ConditionsYieldRef.
AcylationAcetyl chlorideAmideDichloromethane, Room Temperature95%
AlkylationMethyl iodideSecondary AmineNot specified-
Reductive AminationAldehydes/KetonesSecondary/Tertiary AmineReducing agent (e.g., NaBH₃CN)- nih.gov

Table 1: Nucleophilic Derivatization of this compound. This table is illustrative, based on known reactivity of similar amines.

Electrophilic Behavior and Salt Formation

While the amine group is fundamentally nucleophilic, it readily reacts with acids to form ammonium (B1175870) salts. In this context, the protonated amine, or ammonium ion, can be considered an electrophilic species. This salt formation is a critical aspect of its chemistry, often employed for purification, handling, and formulation purposes in various applications. vulcanchem.com

The reaction with hydrogen chloride, for example, yields the corresponding hydrochloride salt, which often presents as a more stable, crystalline solid compared to the free base. vulcanchem.com The formation of diastereomeric salts using chiral acids is a classical method for the resolution of racemic mixtures of chiral amines like this compound. google.com

Transformations of the Phenyl Substituent

The phenyl ring, while generally stable, can undergo transformations, most notably electrophilic aromatic substitution reactions.

Aromatic Substitution Reactions

The substituent attached to the phenyl ring, in this case, the -CH(NH₂)(oxolan-2-yl) group, governs the regioselectivity of electrophilic aromatic substitution (EAS). This group is structurally analogous to a benzylamine (B48309) substituent. As an alkyl group, it is considered an activating group, meaning it increases the rate of EAS compared to unsubstituted benzene. It directs incoming electrophiles to the ortho and para positions of the phenyl ring. nih.govyoutube.com The general mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile, proceeding through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.comyoutube.com

Functionalization at Different Positions of the Phenyl Ring

The activating and directing nature of the side chain allows for the introduction of a wide array of functional groups onto the phenyl ring at the ortho and para positions. This functionalization can be used to modulate the electronic and steric properties of the molecule. For example, derivatives containing halogen atoms like bromine or fluorine on the phenyl ring have been synthesized. ontosight.aiontosight.ai

The table below outlines the expected major products from common electrophilic aromatic substitution reactions on this compound.

Reaction TypeReagentsElectrophileExpected Major Products (ortho- and para- isomers)Ref.
NitrationHNO₃, H₂SO₄NO₂⁺Oxolan-2-yl(2-nitrophenyl)methanamine & Oxolan-2-yl(4-nitrophenyl)methanamine youtube.com
BrominationBr₂, FeBr₃Br⁺(2-Bromophenyl)(oxolan-2-yl)methanamine & (4-Bromophenyl)(oxolan-2-yl)methanamine youtube.com
SulfonationFuming H₂SO₄ (SO₃)SO₃2-(Amino(oxolan-2-yl)methyl)benzenesulfonic acid & 4-(Amino(oxolan-2-yl)methyl)benzenesulfonic acid youtube.com
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺(2-Acylphenyl)(oxolan-2-yl)methanamine & (4-Acylphenyl)(oxolan-2-yl)methanamine youtube.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound.

Chemical Behavior and Stability of the Oxolane Ring

The oxolane (tetrahydrofuran or THF) ring is a cyclic ether and is generally stable under neutral, basic, and mild acidic conditions. nih.gov Its stability is a key feature, making it a common structural motif in many chemical compounds.

However, like other ethers, the oxolane ring can undergo cleavage under harsh conditions, such as treatment with strong acids (e.g., HBr or HI) at elevated temperatures. This reaction would lead to the opening of the five-membered ring. smolecule.com

Furthermore, the C-H bonds of the oxolane ring, particularly those alpha to the ether oxygen (at the C2 and C5 positions), can be susceptible to radical reactions or specific activation. Recent research has demonstrated methods for the selective functionalization of the α-C–H bond of tetrahydrofuran (B95107), suggesting that targeted modification of the oxolane ring itself is possible under specific catalytic conditions. rsc.org

Ring-Opening and Rearrangement Reactions

The tetrahydrofuran ring, while generally stable, can undergo ring-opening reactions under specific conditions, typically involving acid or Lewis acid catalysis. These reactions are driven by the relief of ring strain and the formation of stable intermediates or products.

Acid-Catalyzed Ring-Opening:

Under strong acidic conditions, the ether oxygen of the THF ring can be protonated, which activates the ring towards nucleophilic attack. This can lead to cleavage of a C-O bond. For instance, treatment of related 2-(aminomethyl)tetrahydrofuran derivatives with strong acids can lead to the formation of 1,4-diol derivatives. The regioselectivity of the ring opening can be influenced by the substituents on the THF ring. In the case of this compound, the presence of the phenyl group may influence which C-O bond is cleaved.

A plausible acid-catalyzed ring-opening reaction is the formation of a 4-amino-5-phenylpentane-1-ol derivative. The reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of a water molecule or the counter-ion of the acid at either C2 or C5 of the THF ring.

Rearrangement Reactions:

Carbocation rearrangements, such as the Wagner-Meerwein rearrangement, are a possibility if a carbocation intermediate is formed during a reaction. wikipedia.org For this compound, generation of a carbocation at a carbon atom adjacent to the THF ring or within the ring itself could initiate a 1,2-shift of an alkyl or aryl group. For example, if a reaction condition leads to the formation of a carbocation at the benzylic position, a rearrangement involving the THF ring could potentially occur. However, specific examples of Wagner-Meerwein rearrangements for this exact molecule are not extensively documented in the literature. Studies on related bicyclic terpene systems have shown that such rearrangements are common and can be initiated by acid catalysis. wikipedia.org

The following table summarizes representative acid-catalyzed ring-opening reactions for analogous tetrahydrofuran derivatives.

Starting MaterialReagents and ConditionsMajor Product(s)Yield (%)Reference
2-MethyltetrahydrofuranAcyl chloride, cat. Bi(III) halide4-Chlorobutyl acetateHigh mdpi.com
TetrahydrofuranMoCl5Dimerized product (11)- mdpi.com
2,5-DimethylfuranAcid catalyst2,5-Hexanedione- rsc.org

This table presents data for analogous compounds to illustrate the principle of acid-catalyzed ring-opening of tetrahydrofurans.

Selective Functionalization of the Tetrahydrofuran Ring

Selective functionalization of the C-H bonds of the tetrahydrofuran ring in this compound presents a synthetic challenge due to the presence of multiple potentially reactive sites. However, modern synthetic methods offer pathways for such transformations.

Oxidative Functionalization:

The C-H bonds alpha to the ether oxygen (at the C2 and C5 positions) are generally the most activated towards oxidation due to the stabilizing effect of the adjacent oxygen atom on radical or cationic intermediates. nih.gov Oxidation of tetrahydrofuran itself can yield γ-butyrolactone. researchgate.netmdpi.com In the case of this compound, the presence of the aminomethyl and phenyl groups will influence the regioselectivity of such an oxidation. The amine group itself is susceptible to oxidation, which may require the use of protecting groups to achieve selective functionalization of the THF ring. strath.ac.uk

Radical Functionalization:

Photocatalytic methods employing bromine radicals have been shown to enable the site-selective α-C–H functionalization of tetrahydrofuran for C-S and C-C bond formation. researchgate.net This strategy could potentially be applied to this compound, likely targeting the C5 position due to steric hindrance from the aminomethylphenyl group at C2. The generation of alkyl radicals via C-H functionalization is a powerful tool for creating new carbon-carbon bonds. iu.edunih.gov

The following table provides examples of selective functionalization of the tetrahydrofuran ring in related systems.

Starting MaterialReagents and ConditionsProduct TypeCommentsReference
TetrahydrofurannBu4NBr, 4-CzIPN, lightα-Thio- or α-alkyl-THFMetal-free C-H functionalization researchgate.net
TetrahydrofuranRuthenium tetroxideγ-ButyrolactoneSelective oxidation researchgate.net
2-AlkoxytetrahydrofuransCarboxylic acid derivatives, Ni(II) catalystα-Alkyl substituted THFAsymmetric alkylation researchgate.net

This table illustrates methods for functionalizing the THF ring in analogous compounds.

Tandem and Cascade Reactions Involving this compound

Tandem and cascade reactions are powerful synthetic strategies that allow for the formation of complex molecules from simpler starting materials in a single operation, thereby increasing efficiency and atom economy. 20.210.105 this compound, with its multiple functional groups, is a potential substrate for such reaction sequences.

A hypothetical tandem reaction could be initiated by the ring-opening of the tetrahydrofuran moiety, followed by an intramolecular cyclization involving the amine group. For instance, under conditions that promote ring-opening to an amino-diol, subsequent reaction of the newly formed hydroxyl group and the existing primary amine could lead to the formation of a new heterocyclic system.

Cascade reactions involving the Prins cyclization have been used to synthesize polycyclic tetrahydrofurans. nih.gov While not directly starting from this compound, these examples demonstrate the potential of using the THF scaffold in complex, multi-step transformations.

The table below shows examples of cascade reactions that produce or involve tetrahydrofuran rings, illustrating the potential for complex transformations.

Reaction TypeStarting MaterialsKey TransformationProduct ClassReference
Prins/Friedel-CraftsHomocinnamyl alcohols, aromatic aldehydesCascade cyclizationPolycyclic tetrahydrofurans nih.gov
Oxidative Cyclization/Redox RelayAlkenolsTandem cyclizationSubstituted tetrahydrofurans acs.org
Cu/base-mediated cascadeTerminal alkynes, 1,2-diketonesMultiple bond formationTetrasubstituted furans rsc.org

This table provides examples of cascade reactions involving tetrahydrofuran rings to highlight the synthetic possibilities.

Kinetic and Mechanistic Studies of Reactions Undertaken by this compound

Detailed kinetic and mechanistic studies specifically on the reactions of this compound are not widely available in the public domain. However, the general principles of reaction kinetics and mechanisms for the constituent functional groups can be applied to understand its reactivity.

Kinetics:

The rates of reactions involving this compound will be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. mt.com For example, in an acid-catalyzed ring-opening reaction, the rate would likely show a dependence on the concentration of both the substrate and the acid. The kinetics of multi-step reactions can be complex, often involving the determination of the rate-limiting step. nih.gov

Mechanistic Studies:

Mechanistic investigations for related systems provide insights into the probable pathways for reactions of this compound.

Ring-Opening: Mechanistic studies on the acid-catalyzed ring-opening of epoxides, which are structurally related to protonated tetrahydrofurans, suggest either an SN1-like or SN2-like pathway depending on the substrate and reaction conditions. For this compound, the stability of a potential carbocation intermediate at the benzylic C5 position might favor a pathway with more SN1 character at that center.

Functionalization of the THF Ring: Mechanistic studies of C-H functionalization often point to radical or organometallic intermediates. For instance, photocatalytic functionalization proceeds via radical intermediates generated by hydrogen atom transfer. researchgate.net

Cascade Reactions: The mechanisms of cascade reactions are often intricate, involving a sequence of pericyclic, ionic, or radical steps. 20.210.105 Elucidating these mechanisms often requires a combination of experimental studies (e.g., intermediate trapping, isotopic labeling) and computational modeling.

Spectroscopic and Structural Characterization of Oxolan 2 Yl Phenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Predicted ¹H and ¹³C NMR spectra are instrumental in assigning the protons and carbons within the Oxolan-2-yl(phenyl)methanamine molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the protons of the phenyl ring, the tetrahydrofuran (B95107) ring, the methanamine bridge, and the amine group itself. The aromatic protons are expected to appear in the downfield region (typically 7.2-7.4 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The protons on the tetrahydrofuran ring would likely resonate in the range of 1.5-4.0 ppm, with the protons adjacent to the oxygen atom appearing at a higher chemical shift. The benzylic proton and the protons on the carbon adjacent to the nitrogen would also have characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. The phenyl ring carbons are expected to show signals in the aromatic region (around 127-140 ppm). The carbons of the tetrahydrofuran ring would appear in the aliphatic region, with the carbon atoms bonded to the oxygen and nitrogen atoms being shifted downfield.

Predicted ¹H and ¹³C NMR Data

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1' (ipso-C)-~140.0
2', 6' (ortho-C)~7.35 (d)~128.5
3', 5' (meta-C)~7.30 (t)~128.0
4' (para-C)~7.25 (t)~127.0
Benzylic-CH~4.10 (t)~60.0
NH~1.80 (s, broad)-
2-THF (CH)~4.00 (m)~80.0
3-THF (CH₂)~1.95 (m), ~1.85 (m)~28.0
4-THF (CH₂)~1.60 (m), ~1.50 (m)~26.0
5-THF (CH₂)~3.80 (m), ~3.70 (m)~68.0

Note: Predicted data is based on computational models. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet.

To further confirm the assignments from 1D NMR and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the phenyl and tetrahydrofuran rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the phenyl ring, the methanamine bridge, and the tetrahydrofuran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the stereochemistry and preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition (C₁₁H₁₅NO). The predicted exact mass would be a key piece of data for confirming the identity of the synthesized compound.

Predicted HRMS Data

IonPredicted m/z
[M+H]⁺178.1226

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. Key predicted fragmentation pathways would likely involve the cleavage of the C-C bond between the phenyl group and the methanamine bridge, as well as fragmentation of the tetrahydrofuran ring.

Predicted Key MS/MS Fragments

Predicted m/zProposed Fragment Structure/Loss
106[C₇H₈N]⁺ (benzylamine fragment)
91[C₇H₇]⁺ (tropylium ion)
71[C₄H₇O]⁺ (tetrahydrofuranylmethyl cation)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present in the compound.

Predicted IR and Raman Data

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H stretch (amine)~3300-3400 (medium)~3300-3400 (weak)
C-H stretch (aromatic)~3000-3100 (medium)~3000-3100 (strong)
C-H stretch (aliphatic)~2850-2960 (strong)~2850-2960 (strong)
C=C stretch (aromatic)~1600, ~1450 (medium)~1600, ~1450 (strong)
C-O-C stretch (ether)~1050-1150 (strong)~1050-1150 (weak)
C-N stretch (amine)~1000-1250 (medium)~1000-1250 (medium)

The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the amine, the C-H stretches of the aromatic and aliphatic portions of the molecule, and the C-O-C stretch of the ether linkage in the tetrahydrofuran ring. The Raman spectrum would be particularly useful for observing the symmetric vibrations, such as the aromatic C=C stretching modes.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

For a chiral molecule like this compound, X-ray crystallography of a single enantiomer or a diastereomeric salt can be used to determine its absolute configuration. The process involves growing a suitable single crystal of the compound or a derivative. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map derived from the diffraction data allows for the precise placement of each atom in the crystal lattice.

In the absence of a crystal structure for the parent compound, researchers would look to derivatives. The introduction of functional groups that facilitate crystallization or contain heavy atoms can be a strategic approach. For example, forming a salt with a chiral acid or a heavy-atom-containing acid could yield crystals of sufficient quality for X-ray diffraction analysis. The resulting data would be crucial for confirming the connectivity of the oxolane and phenyl rings to the central methanamine core and for establishing the relative and absolute stereochemistry of any chiral centers.

Table 1: Hypothetical Crystallographic Data Table for an this compound Derivative

Parameter Value
Empirical Formula C₁₁H₁₅NO
Formula Weight 177.24
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit cell dimensions a = 10.123(4) Å, α = 90°b = 5.432(2) Å, β = 101.34(3)°c = 18.987(7) Å, γ = 90°
Volume 1021.1(7) ų
Z 4
Density (calculated) 1.154 Mg/m³
Absorption coefficient 0.075 mm⁻¹
F(000) 384
Crystal size 0.30 x 0.20 x 0.10 mm³
Theta range for data collection 2.5 to 27.5°
Reflections collected 4500
Independent reflections 2300 [R(int) = 0.045]
Final R indices [I>2sigma(I)] R1 = 0.052, wR2 = 0.134
R indices (all data) R1 = 0.078, wR2 = 0.156

Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallographic study.

Chiral Chromatography and Polarimetry for Enantiomeric Excess Determination

As this compound possesses a chiral center at the carbon atom connecting the oxolane ring, the phenyl ring, and the amino group, it can exist as a pair of enantiomers. Determining the enantiomeric excess (e.e.), which is a measure of the purity of a sample with respect to its enantiomers, is crucial in many applications.

Chiral Chromatography:

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers and quantifying the enantiomeric excess. The principle lies in the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times.

The selection of the appropriate CSP is critical and often involves screening various types of chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), Pirkle-type phases, or cyclodextrin-based phases. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the peak areas in the resulting chromatogram is then used to calculate the enantiomeric excess.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Separation

Parameter Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min

| Resolution (Rs) | > 1.5 |

Note: This table represents a typical set of conditions for a chiral HPLC separation and is for illustrative purposes only.

Polarimetry:

Polarimetry is a technique that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A dextrorotatory (+) enantiomer rotates the plane to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise).

The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration. The enantiomeric excess of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the enantiomerically pure substance. This method is most accurate for samples with a known specific rotation for the pure enantiomer and is often used in conjunction with chiral chromatography for validation.

Table 3: List of Compounds Mentioned

Compound Name

Computational and Theoretical Studies of Oxolan 2 Yl Phenyl Methanamine

Quantum Chemical Investigations of Electronic Structure and Properties

Quantum chemical methods are fundamental tools for understanding the behavior of molecules at the electronic level. These ab initio (from first principles) and Density Functional Theory (DFT) approaches solve or approximate the Schrödinger equation to provide detailed insights into molecular structure, stability, and electronic properties without the need for empirical data. wikipedia.orglibretexts.org

Density Functional Theory (DFT) Calculations on Oxolan-2-yl(phenyl)methanamine

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgsynopsys.com Its popularity stems from a favorable balance between computational cost and accuracy, making it applicable to a wide range of chemical systems. nih.gov DFT calculations are based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. mdpi.com

A hypothetical DFT study on this compound would begin with the optimization of its molecular geometry. This process finds the lowest energy arrangement of the atoms, providing theoretical bond lengths, bond angles, and dihedral angles. Subsequent calculations on this optimized structure would yield a wealth of information about its electronic properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. coe.edu

Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table presents illustrative data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

PropertyCalculated ValueUnit
Total Energy-652.1234Hartrees
HOMO Energy-0.245Hartrees
LUMO Energy0.052Hartrees
HOMO-LUMO Gap0.297Hartrees
Dipole Moment2.15Debye

Ab Initio Methods for Conformation and Energy Minimization

Ab initio methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants. muni.cz Unlike DFT, which uses an approximate functional for the exchange-correlation energy, ab initio methods are based on the wavefunction. The simplest ab initio approach is the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant. insilicosci.comlibretexts.org While computationally less demanding than more advanced methods, HF neglects electron correlation, which is the interaction between individual electrons. scholarpedia.org

More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, systematically improve upon the Hartree-Fock method by including electron correlation effects. wikipedia.orgfiveable.me These methods offer higher accuracy but at a significantly greater computational cost. q-chem.com

For this compound, ab initio methods would be employed for high-accuracy energy minimization and conformational analysis. By calculating the energy of various possible spatial arrangements (conformers) of the molecule, researchers can identify the most stable, lowest-energy structure. This is particularly important for a flexible molecule like this compound, which has rotatable bonds connecting the phenyl, amine, and oxolane groups. An energy minimization procedure would refine the geometry of each conformer to find the local or global energy minimum on the potential energy surface.

Table 2: Example of Relative Energies of Hypothetical Conformers of this compound Calculated by Ab Initio Methods This table illustrates how the relative stabilities of different conformers could be presented, calculated at the MP2/aug-cc-pVDZ level of theory.

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
A (Global Minimum)175°0.00
B-65°1.25
C60°1.48

Molecular Modeling and Dynamics Simulations of this compound Systems

Molecular modeling and dynamics simulations bridge the gap between static quantum chemical calculations and the dynamic behavior of molecules in real-world systems. These methods allow for the exploration of conformational landscapes and intermolecular interactions over time.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the key degrees of freedom would be the torsion angles around the bonds connecting the phenyl ring to the methanamine bridge and the methanamine bridge to the oxolane ring.

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more geometric parameters, such as a dihedral angle. epfl.chq-chem.com By systematically rotating a specific bond and calculating the energy at each step (while optimizing the rest of the geometry), a one-dimensional or multi-dimensional energy profile can be generated. scm.comq-chem.com This profile reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformations. Such an analysis would provide a detailed understanding of the flexibility of this compound and the relative populations of its different shapes at a given temperature.

Simulation of Intermolecular Interactions

Molecular dynamics (MD) is a powerful simulation technique used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. acs.org The forces between particles are typically calculated using a molecular mechanics force field, an empirical potential energy function.

An MD simulation of this compound, either in a solvent like water or in a condensed phase with other molecules, would provide critical insights into its intermolecular interactions. nih.govuiowa.edu By analyzing the simulation trajectory, one could identify and quantify hydrogen bonding between the amine group and solvent molecules, or π-stacking interactions between the phenyl rings of adjacent molecules. These simulations are essential for understanding properties like solubility, aggregation, and how the molecule might interact with a biological target. The simulation would reveal preferred orientations and the average distances between interacting functional groups.

Prediction of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. coe.eduacs.org By mapping the potential energy surface that connects reactants to products, it is possible to identify the most likely reaction pathway and characterize the high-energy transition state that must be overcome for the reaction to proceed. ims.ac.jp

For this compound, theoretical methods could be used to study various potential transformations, such as N-alkylation, acylation, or reactions involving the aromatic ring. DFT is particularly well-suited for this purpose. mdpi.com The process involves locating the optimized geometries of the reactants, the products, and, most importantly, the transition state (TS) connecting them. fossee.in A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy path. fiveable.me

Computational validation of a true transition state involves a frequency calculation, which must yield exactly one imaginary frequency. reddit.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant structure towards the product. Once the transition state is located, its energy can be used to calculate the activation energy of the reaction, a key determinant of the reaction rate. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the identified transition state indeed connects the intended reactants and products. fiveable.me

Table 3: Illustrative Energy Profile for a Hypothetical N-Acetylation Reaction of this compound This table provides an example of data obtained from DFT calculations (e.g., at the M06-2X/6-311+G(d,p) level) for a reaction mechanism study.

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.000
Transition State (TS)+15.71
Products-22.50

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies for this compound Analogs

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. At present, a thorough review of scientific literature reveals a notable absence of specific QSRR/QSPR studies focused directly on this compound and its close analogs.

While the broader field of medicinal chemistry frequently employs QSAR and QSPR to guide drug discovery for various classes of compounds, including those with cyclic ether and amine functionalities, dedicated research on the this compound scaffold is not publicly available. Such studies would typically involve the synthesis of a library of analogs with systematic variations in their molecular structure. For instance, modifications could be made to the phenyl ring (e.g., introducing different substituents) or the oxolane ring. The biological activity or a specific property of these analogs would then be experimentally determined.

Subsequently, a wide range of molecular descriptors for each analog would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would then be used to build a mathematical model that links these descriptors to the observed activity or property.

A hypothetical QSAR study on this compound analogs could, for example, investigate their affinity for a particular biological target. The resulting model could highlight which structural features are crucial for high affinity, thereby guiding the design of more potent compounds.

In Silico Screening and Design of Novel this compound Derivatives

In silico screening and rational drug design are powerful computational techniques used to identify and optimize new drug candidates. Similar to the situation with QSRR/QSPR studies, there is no specific published research detailing the in silico screening or design of novel derivatives of this compound.

The process of in silico screening, also known as virtual screening, typically involves the use of computational methods to screen large libraries of virtual compounds against a specific biological target, such as a protein or enzyme. This can be done through methods like molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of the interaction is often estimated by a scoring function.

For this compound, a hypothetical in silico design project would first require the identification of a relevant biological target. Once a target is identified and its three-dimensional structure is known (either through experimental methods like X-ray crystallography or through homology modeling), a virtual library of this compound derivatives could be created. These derivatives could be designed by adding various functional groups to the parent molecule.

This virtual library would then be docked into the active site of the target protein. The results would be analyzed to identify derivatives that are predicted to bind with high affinity and specificity. These top-scoring "hits" would then be prioritized for chemical synthesis and subsequent experimental testing to validate the computational predictions. This iterative process of computational design, synthesis, and testing is a cornerstone of modern drug discovery.

Although no specific studies on this compound have been reported, the principles of in silico screening and design are broadly applicable and could be a valuable approach for exploring the therapeutic potential of this chemical scaffold in future research.

Applications of Oxolan 2 Yl Phenyl Methanamine in Advanced Organic Synthesis

Oxolan-2-yl(phenyl)methanamine as a Versatile Building Block in Complex Molecule Synthesis

The inherent structural features of this compound position it as a valuable building block for the synthesis of complex organic molecules. The tetrahydrofuran (B95107) ring is a common motif in a multitude of natural products and biologically active compounds. The presence of the chiral amine functionality allows for the introduction of nitrogen-based diversity and stereochemical control in synthetic routes.

The primary amine group can serve as a nucleophile or be readily transformed into a wide array of other functional groups, such as amides, sulfonamides, and imines. This versatility allows for its incorporation into larger molecular frameworks through various carbon-nitrogen bond-forming reactions. For instance, acylation of the amine with complex carboxylic acids can lead to the formation of intricate amide-containing target molecules.

The phenyl group offers a site for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, enabling the construction of highly substituted aromatic systems. Furthermore, the tetrahydrofuran moiety can influence the solubility and pharmacokinetic properties of the final compounds, a desirable trait in medicinal chemistry. The combination of these features in a single, chiral molecule makes this compound a compelling starting material for the synthesis of novel pharmaceuticals and other complex organic structures.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagent/Conditions Potential Product
N-Acylation RCOCl, Base N-(oxolan-2-yl(phenyl)methyl)acetamide
N-Sulfonylation RSO₂Cl, Base N-(oxolan-2-yl(phenyl)methyl)benzenesulfonamide
Reductive Amination R'CHO, Reducing Agent N-alkylated-oxolan-2-yl(phenyl)methanamine

Role in the Construction of Diverse Chemical Libraries via Combinatorial Chemistry

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, known as chemical libraries, which are then screened for biological activity. nih.gov this compound is an ideal scaffold for the construction of such libraries due to its multiple points of diversification.

The primary amine serves as a key handle for derivatization. By reacting the amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, a library of amides, sulfonamides, or ureas can be generated. Each of these reactions introduces a new variable substituent, leading to a wide range of structurally distinct molecules.

Furthermore, if the phenyl group is appropriately substituted with a reactive handle (e.g., a halide or a boronic acid), a second dimension of diversity can be introduced through parallel cross-coupling reactions. The inherent chirality of the this compound backbone also ensures that the resulting library members are enantiomerically defined, which is crucial for studying stereospecific interactions with biological targets. The tetrahydrofuran ring also contributes to the structural diversity and can influence the physicochemical properties of the library members.

Table 2: Illustrative Combinatorial Library from this compound

Scaffold Reagent 1 (R¹-COOH) Reagent 2 (R²-SO₂Cl) Reagent 3 (R³-NCO)
This compound Acetyl chloride Benzenesulfonyl chloride Phenyl isocyanate
Propionyl chloride Toluenesulfonyl chloride Naphthyl isocyanate

Precursor for the Development of Novel Catalytic Systems

Chiral amines are frequently employed as ligands or organocatalysts in asymmetric synthesis. The structure of this compound suggests its potential as a precursor for the development of novel catalytic systems.

The primary amine can be readily converted into more complex secondary or tertiary amines, or into N-oxides, which can act as chiral ligands for a variety of metal-catalyzed reactions. For example, coordination of the nitrogen atom and the oxygen of the tetrahydrofuran ring to a metal center could create a chiral bidentate ligand, capable of inducing enantioselectivity in reactions such as reductions, oxidations, or carbon-carbon bond formations.

Furthermore, the amine itself can function as a Brønsted base or, after conversion to its corresponding ammonium (B1175870) salt, as a chiral phase-transfer catalyst. The proximity of the stereocenter to the nitrogen atom is a key feature in many successful organocatalysts, and the rigid tetrahydrofuran ring can help to create a well-defined chiral environment around the catalytic site.

Utility in the Synthesis of Chiral Compounds and Enantiopure Intermediates

The inherent chirality of this compound makes it a valuable tool for the synthesis of other chiral compounds and enantiopure intermediates. It can be employed as a chiral auxiliary, a resolving agent, or a chiral starting material.

As a chiral auxiliary, the amine can be temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be cleaved and potentially recycled. The combination of the bulky phenyl and tetrahydrofuran groups can provide excellent stereochemical control in such applications.

In the resolution of racemic mixtures, the enantiomerically pure amine can react with a racemic acid to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the pure enantiomers of the acid can be recovered by treatment with a base.

Finally, the entire molecule can be used as a chiral building block, where its stereocenter is incorporated into the final target molecule, preserving the initial chirality.

Table 3: Potential Applications in Chiral Synthesis

Application Description
Chiral Auxiliary Temporarily attached to a substrate to control the stereoselectivity of a reaction.
Chiral Resolving Agent Used to separate enantiomers of a racemic mixture through the formation of diastereomeric salts.

Applications in the Functionalization of Materials and Surfaces

The functionalization of materials and surfaces with organic molecules can impart new and desirable properties. The amine group of this compound provides a reactive handle for its covalent attachment to a variety of surfaces. For example, it can react with surface-bound acid chlorides, epoxides, or isocyanates on polymers, silica, or metal oxides. mdpi.com

The introduction of the this compound moiety onto a surface can alter its properties in several ways. The phenyl group can introduce hydrophobicity and π-stacking interactions, which could be useful for applications in chromatography or sensing. The chiral nature of the molecule could be exploited to create chiral stationary phases for the separation of enantiomers by high-performance liquid chromatography (HPLC).

Furthermore, the tetrahydrofuran ring can influence the surface's polarity and its ability to engage in hydrogen bonding. The functionalized surface could also serve as a platform for further chemical modifications, using the amine as a point of attachment for other molecules of interest. This could lead to the development of novel materials with tailored properties for applications in catalysis, separations, and biocompatible coatings.

Synthesis and Research on Oxolan 2 Yl Phenyl Methanamine Derivatives and Analogs

Design Principles for Structural Modifications of Oxolan-2-yl(phenyl)methanamine

The design of derivatives and analogs of this compound would likely be guided by established principles in medicinal chemistry. The primary objectives of these modifications would be to explore the structure-activity relationship (SAR), enhance potency, improve selectivity for a biological target, and optimize pharmacokinetic properties. Key strategies would involve modifying the electronic and steric properties of the molecule.

Key Design Considerations:

Receptor/Enzyme Interaction: Modifications would aim to introduce functional groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with a target receptor or enzyme.

Metabolic Stability: Introducing groups that block common sites of metabolism (e.g., fluorine atoms) or replacing metabolically labile groups can enhance the compound's half-life.

Conformational Rigidity: Introducing cyclic structures or bulky groups can restrict the molecule's conformation, potentially leading to higher affinity and selectivity for a specific target.

Systematic Variation of the Phenyl Moiety in this compound Analogs

The phenyl ring is a prime target for systematic variation due to its synthetic accessibility and significant influence on the molecule's electronic and steric properties.

Potential Modifications:

Substitution Pattern: Introducing substituents at the ortho, meta, and para positions of the phenyl ring would be a primary strategy. The nature of these substituents can be varied to include:

Electron-donating groups (e.g., -OCH₃, -CH₃) which can increase electron density and potentially influence π-π stacking interactions.

Electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -CN) which can alter the pKa of the amine and introduce new polar contacts.

Bioisosteric Replacement: The entire phenyl ring could be replaced with other aromatic systems, such as pyridine (B92270), thiophene, or pyrazole, to explore the impact of heteroatoms on activity and selectivity.

Table 1: Hypothetical Phenyl Ring Modifications and Their Rationale

Position of SubstitutionSubstituent ExampleRationale for Modification
Para (4-position)-F, -ClIntroduce halogen bonding potential and increase metabolic stability.
Meta (3-position)-OCH₃Modulate lipophilicity and introduce a potential hydrogen bond acceptor.
Ortho (2-position)-CH₃Introduce steric bulk to influence the conformation of the methanamine side chain.
Multiple Positions2,4-dichloroCombine electronic and steric effects to probe the binding pocket of a hypothetical target.
Ring ReplacementPyridylIntroduce a nitrogen atom to act as a hydrogen bond acceptor and alter the overall polarity and basicity of the analog.

Exploration of Modifications to the Oxolane Ring System

The oxolane (tetrahydrofuran) ring offers several avenues for modification that could impact the compound's properties.

Potential Modifications:

Ring Size Variation: Expanding the five-membered oxolane ring to a six-membered tetrahydropyran ring or contracting it to a four-membered oxetane ring would alter the bond angles and the spatial orientation of the rest of the molecule.

Substitution on the Ring: Introducing substituents on the carbon atoms of the oxolane ring can create new chiral centers and provide opportunities for additional interactions with a biological target. Hydroxyl or methoxy groups are common choices for such modifications.

Replacement of the Oxygen Atom: Replacing the ring oxygen with sulfur to form a thiane derivative or with a nitrogen to form a pyrrolidine derivative would significantly alter the ring's electronic properties and hydrogen bonding capacity.

Table 2: Hypothetical Oxolane Ring Modifications and Their Rationale

Modification TypeExample StructureRationale for Modification
Ring ExpansionTetrahydropyran-2-ylAlter the conformation and distance between the phenyl ring and the amine.
Ring ContractionOxetan-2-ylIntroduce ring strain which may influence binding affinity.
Substitution on the Ring3-hydroxyoxolan-2-ylIntroduce a hydrogen bond donor/acceptor group and a new stereocenter.
Heteroatom ReplacementThiolan-2-ylReplace the oxygen with a less electronegative sulfur atom, altering polarity and potential for metal coordination.
Heteroatom ReplacementPyrrolidin-2-ylIntroduce a basic nitrogen atom within the ring, which could be further functionalized.

Alterations and Functionalizations of the Methanamine Linker

The methanamine linker connects the phenyl and oxolane moieties and its modification can have a profound impact on the molecule's flexibility and basicity.

Potential Modifications:

N-Alkylation and N-Acylation: The primary amine can be converted to a secondary or tertiary amine by adding alkyl groups (e.g., methyl, ethyl). Acylation would yield an amide, neutralizing the basicity of the nitrogen.

Homologation: The length of the linker can be extended by inserting one or more carbon atoms (e.g., ethanamine, propanamine), altering the distance between the two ring systems.

Introduction of Rigidity: The linker can be incorporated into a larger ring system, such as a piperidine or azetidine ring, to restrict its conformational freedom.

Table 3: Hypothetical Methanamine Linker Modifications and Their Rationale

Modification TypeExample StructureRationale for Modification
N-MethylationOxolan-2-yl(phenyl)methyl(methyl)amineIncrease lipophilicity and potentially alter receptor subtype selectivity.
N-AcetylationN-(Oxolan-2-yl(phenyl)methyl)acetamideRemove the basicity of the amine to probe the importance of a positive charge for biological activity.
Chain Extension2-(Oxolan-2-yl)-2-phenylethan-1-amineIncrease the distance and flexibility between the phenyl and oxolane rings.
Cyclization2-(Phenyl(oxolan-2-yl)methyl)piperidineIntroduce conformational constraint to investigate the bioactive conformation.

Stereochemical Impact of Substituent Variations on Analog Behavior

This compound possesses a chiral center at the carbon atom connecting the phenyl and oxolane rings to the amine group. Any modification that introduces a new substituent on either ring or the linker can create additional stereocenters.

The absolute configuration of these chiral centers is expected to play a crucial role in the biological activity of the analogs. It is a well-established principle in pharmacology that different enantiomers or diastereomers of a compound can have significantly different potencies, efficacies, and even different pharmacological activities. This is due to the three-dimensional nature of biological targets like receptors and enzymes, which will interact preferentially with one stereoisomer over another.

For instance, the (R)- and (S)-enantiomers of the parent compound would be expected to exhibit different biological profiles. The synthesis of stereochemically pure analogs would be essential to fully characterize the structure-activity relationship and to identify the optimal stereoisomer for a desired biological effect.

Future Directions and Emerging Research Avenues for Oxolan 2 Yl Phenyl Methanamine

Integration with Automated Synthesis and High-Throughput Experimentation

The synthesis of Oxolan-2-yl(phenyl)methanamine derivatives is an ideal candidate for the application of automated synthesis and high-throughput experimentation (HTE). researchgate.netpurdue.edu These technologies enable the rapid execution of a large number of reactions in parallel, which can significantly accelerate the optimization of reaction conditions and the discovery of novel analogs. researchgate.netpurdue.edu For a molecule like this compound, HTE can be employed to screen vast arrays of catalysts, solvents, and reaction parameters to identify optimal conditions for its synthesis, particularly for controlling stereoselectivity. researchgate.net

Furthermore, HTE is a powerful tool for building libraries of derivatives by varying substituents on both the phenyl and oxolane rings. researchgate.netchemrxiv.org This approach allows chemists to systematically explore the structure-activity relationship (SAR) for various applications. Software platforms can facilitate the design of these complex experimental arrays and manage the large datasets generated. chemrxiv.org The integration of HTE with rapid analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), allows for the screening of hundreds of unique reaction conditions in minutes. purdue.edu

Table 1: Example of a High-Throughput Experimentation (HTE) Array Design for the Synthesis of this compound Analogs

ParameterVariable 1Variable 2Variable 3Variable 4
Aryl Halide (Substituent) 4-Fluoro4-Chloro3-MethoxyUnsubstituted
Organometallic Reagent n-BuLis-BuLit-BuLiPhMgBr
Catalyst Pd(OAc)₂/dppfPd₂(dba)₃/XPhosNiCl₂(dppp)CuI/L-proline
Solvent Toluene (B28343)DioxaneTHFDMF

Development of Advanced Analytical Techniques for Real-time Monitoring of this compound Reactions

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.govresearchgate.net The application of PAT is crucial for the efficient, safe, and reproducible synthesis of chiral compounds like this compound. nih.gov Real-time monitoring provides a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters, enabling superior process control. scispace.commt.commagritek.com

Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful PAT tools. mt.commagritek.com These non-invasive techniques can monitor the concentration of reactants, intermediates, and products directly within the reaction vessel as the reaction progresses. scispace.comnih.gov For the synthesis of this compound, these methods could track the conversion of the starting materials and the formation of the desired product, as well as any potential byproducts, in real time. This data-rich approach is particularly valuable for optimizing reaction conditions to maximize yield and enantiomeric excess, especially in continuous flow synthesis setups. scispace.comnih.gov The integration of multiple orthogonal PAT tools (e.g., NMR, UV/Vis, IR, and UHPLC) can provide a comprehensive, data-driven understanding of the entire synthetic pathway. scispace.commagritek.comamazonaws.com

Table 2: Application of Process Analytical Technology (PAT) for Monitoring the Synthesis of this compound

Analytical TechniqueInformation ProvidedAdvantage in Synthesis Monitoring
In-situ FTIR/Raman Concentration of key functional groups (e.g., C=O, N-H)Real-time tracking of reactant consumption and product formation.
In-situ NMR Structural information and quantification of all speciesDetailed mechanistic insights and byproduct identification. scispace.com
Online UHPLC Separation and quantification of all componentsAccurate measurement of yield and purity, including stereoisomers. scispace.comamazonaws.com
UV/Vis Spectroscopy Concentration of chromophoric speciesMonitoring specific intermediates or products with UV-active groups. scispace.commagritek.com

Computational-Experimental Synergy in the Discovery of New Derivatives

The integration of computational chemistry with experimental synthesis represents a paradigm shift in the discovery of new molecules. nih.gov For this compound, computational tools can guide the design of new derivatives with enhanced biological activity or improved physicochemical properties. nih.govresearchgate.net This synergy accelerates the drug discovery process, reduces costs, and minimizes late-stage failures. nih.govmdpi.com

The process often begins with in silico screening, where large virtual libraries of potential derivatives are evaluated using computational methods. mdpi.com Techniques like molecular docking can predict how well a designed analog might bind to a specific biological target, such as a protein receptor or enzyme. mdpi.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, helping to prioritize which compounds to synthesize. mdpi.commdpi.com Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be predicted computationally to identify candidates with favorable drug-like characteristics early in the design phase. mdpi.commdpi.com The most promising candidates identified through these computational methods are then synthesized and tested experimentally, with the results feeding back to refine the computational models. nih.govresearchgate.net

Table 3: A Computational-Experimental Workflow for Derivative Discovery

StepDescriptionComputational Tools/MethodsExperimental Validation
1Target Identification & Virtual Library Design Bioinformatics, CheminformaticsAssay development
2In Silico Screening & Prioritization Molecular Docking, Virtual HTS, QSAR mdpi.commdpi.com-
3ADMET Prediction Machine Learning Models, Pharmacokinetic simulation mdpi.com-
4Synthesis of Prioritized Compounds -Organic synthesis, purification
5In Vitro/In Vivo Testing -Biological assays, animal models
6Model Refinement Data analysis, machine learningIterative synthesis and testing

Exploration of Bio-inspired Synthesis Routes for this compound Analogs

Nature provides a vast inspiration for the synthesis of complex molecules. rsc.orgnih.gov Bio-inspired and biocatalytic routes for producing chiral amines and tetrahydrofuran-containing compounds are gaining significant attention as they offer high selectivity and operate under mild, environmentally friendly conditions. manchester.ac.uknih.gov The synthesis of this compound, a chiral amine, is particularly well-suited for biocatalytic methods. researchgate.netwiley.com

Enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs) can produce chiral amines with very high enantiomeric purity. nih.govresearchgate.netmecp2024.com These biocatalysts could be employed in the synthesis of this compound, potentially replacing traditional methods that may require chiral auxiliaries or resolutions. manchester.ac.ukmecp2024.com For instance, a transaminase could be used to convert a corresponding ketone precursor directly into the desired enantiomer of the amine. wiley.comrsc.org Furthermore, bio-inspired strategies that mimic the biosynthetic pathways of natural products containing tetrahydrofuran (B95107) rings, such as lignans, could offer novel and efficient routes to construct the oxolane portion of the molecule. rsc.orgnih.gov

Table 4: Comparison of a Potential Biocatalytic Route vs. a Classical Chemical Route

FeaturePotential Biocatalytic Route (e.g., Transaminase)Classical Chemical Route (e.g., Reductive Amination)
Stereoselectivity Typically excellent (often >99% ee) nih.govVariable; may require chiral catalysts or resolution
Reaction Conditions Mild (aqueous buffer, room temp/slightly elevated) nih.govOften requires high pressure, high temperature, or harsh reagents
Environmental Impact Generally lower; uses water as solvent, biodegradable catalyst manchester.ac.ukOften uses organic solvents and metal catalysts, generating more waste rsc.org
Atom Economy HighCan be lower due to protecting groups or stoichiometric reagents rsc.org

Environmental Considerations and Sustainable Production Methods

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce the environmental impact of production processes. mdpi.com The synthesis of this compound and its derivatives must consider sustainability from raw material sourcing to final product disposal. rsc.orgdiplomatacomercial.com

Key areas of focus include the use of renewable feedstocks, such as bio-based starting materials for the tetrahydrofuran ring. rsc.org The development of catalytic rather than stoichiometric processes is crucial for improving atom economy and reducing waste. mdpi.com This includes employing recyclable heterogeneous catalysts or highly efficient homogeneous catalysts. nih.govmdpi.com Solvent selection is another critical factor; replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint. nih.gov

Continuous flow manufacturing offers advantages over traditional batch processing, including enhanced safety, better heat transfer, and reduced waste generation. mdpi.com Finally, conducting a life cycle assessment (LCA) for the entire production process can help identify and quantify the environmental impacts, guiding efforts to develop a truly sustainable manufacturing route for this compound. diplomatacomercial.com

Table 5: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication in Synthesis
Waste Prevention Optimize reactions for high yield and selectivity; use of catalytic methods. mdpi.com
Atom Economy Design syntheses where the maximum proportion of starting materials is incorporated into the final product. mdpi.com
Use of Renewable Feedstocks Source starting materials from biomass, e.g., bio-based furfural (B47365) for the oxolane ring. rsc.orgrsc.org
Catalysis Employ highly efficient and recyclable catalysts (e.g., biocatalysts, heterogeneous metal catalysts). nih.gov
Safer Solvents and Auxiliaries Replace volatile organic compounds (VOCs) with water, bio-solvents, or conduct solvent-free reactions. mdpi.comnih.gov
Design for Energy Efficiency Utilize continuous flow processing and conduct reactions at ambient temperature and pressure where possible. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Oxolan-2-yl(phenyl)methanamine with high yield and purity?

  • Methodology : The synthesis typically involves multi-step protocols, such as:

  • Nucleophilic substitution : Reacting a benzyl halide precursor with oxolane derivatives under basic conditions (e.g., NaH in THF) .
  • Catalytic hydrogenation : Reducing intermediate imines or nitriles using Pd/C or Raney Ni in ethanol or methanol .
  • Microwave-assisted synthesis : Optimizing reaction time and temperature to enhance efficiency (e.g., 100–150°C for 10–30 minutes) .
    • Key considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Primary methods :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (DMSO-d₆ or CDCl₃ solvents) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • FT-IR : Identify functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, C-O-C in oxolane at 1100 cm⁻¹) .
    • Purity assessment : Use HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers assess the biological activity of this compound in primary screens?

  • In vitro assays :

  • Enzyme inhibition : Dose-response curves against targets like kinases or GPCRs (IC₅₀ determination) .
  • Cytotoxicity screening : MTT assay on HEK-293 or HepG2 cell lines to evaluate preliminary safety .
    • Controls : Include positive controls (e.g., known inhibitors) and vehicle-treated samples .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound and analyzing their chiral purity?

  • Chiral resolution :

  • HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Derivatization : Employ chiral derivatizing agents (e.g., Mosher’s acid chloride) for NMR analysis .
    • Spectroscopic validation : Vibrational circular dichroism (VCD) or X-ray crystallography for absolute configuration determination .

Q. How can mechanistic studies elucidate the interaction of this compound with biological targets?

  • Techniques :

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to map binding sites .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd) .
  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability and conformational changes (e.g., GROMACS software) .

Q. How should researchers address contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Approaches :

  • Meta-analysis : Compare datasets across studies to identify outliers or confounding variables (e.g., solvent polarity, assay conditions) .
  • Computational modeling : Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic/steric features with activity .
    • Case study : Reconcile discrepancies in IC₅₀ values by standardizing assay protocols (e.g., ATP concentration in kinase assays) .

Q. What methodologies are recommended for in-depth toxicity profiling of this compound?

  • In vivo models :

  • Acute toxicity : OECD Guideline 423 in rodents (dose range: 50–2000 mg/kg) .
  • Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay .
    • Mechanistic studies : LC-MS/MS metabolomics to identify reactive metabolites (e.g., glutathione adducts) .

Q. How can computational tools optimize the design of this compound derivatives for enhanced target selectivity?

  • Strategies :

  • Docking studies : Glide or AutoDock Vina to predict binding poses against off-targets .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for substituent modifications .
  • Machine learning : Train models on PubChem datasets to predict ADMET properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxolan-2-yl(phenyl)methanamine
Reactant of Route 2
Oxolan-2-yl(phenyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.